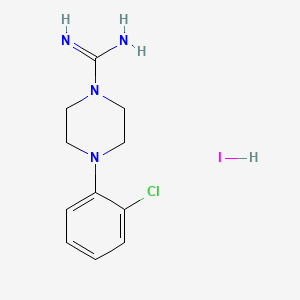

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide

Description

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide (CAS# 852228-16-1) is a piperazine-derived compound featuring a 2-chlorophenyl substituent and a carboximidamide functional group, forming a hydroiodide salt. Its molecular formula is C₁₁H₁₄ClIN₄, with a molecular weight of 380.61 g/mol. Commercially, it is supplied by specialized chemical distributors such as Alfa Chemistry and BOC Sciences, with detailed safety data sheets (SDS) available for industrial and research applications .

Properties

IUPAC Name |

4-(2-chlorophenyl)piperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4.HI/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDWRMBBKXNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594680 | |

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852228-16-1 | |

| Record name | 4-(2-Chlorophenyl)piperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Starting Material: 2-Chlorophenylpiperazine is the key precursor, which can be synthesized or procured commercially.

- Carboximidamide Formation: The reaction of 2-chlorophenylpiperazine with cyanamide under controlled heating in a suitable solvent such as ethanol or methanol facilitates the formation of the carboximidamide group. This step typically requires reflux conditions to drive the reaction to completion.

- Hydroiodide Salt Formation: The free base product is then treated with hydroiodic acid (HI) in anhydrous ethanol to form the hydroiodide salt, enhancing the compound’s stability and crystallinity.

- Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel with dichloromethane/methanol gradients to achieve high purity.

Industrial Scale Synthesis

- The industrial process mirrors the laboratory synthesis but employs large-scale reactors with precise temperature and pH control to optimize yield and purity.

- Crystallization techniques are optimized for scalability, often involving controlled cooling and solvent selection to maximize product recovery.

- Quality control includes spectroscopic verification and purity assays to meet research-grade standards.

Alternative Synthetic Approaches

- Some synthetic protocols may involve the initial formation of the piperazine ring by reacting ethylenediamine with dihaloalkanes under basic conditions, followed by aromatic substitution to introduce the 2-chlorophenyl group.

- Amidination can also be achieved using thiourea derivatives or isothiocyanates under acidic or neutral conditions, sometimes facilitated by additives like sodium iodide and bases such as DIPEA (N,N-diisopropylethylamine) in mixed solvent systems (ethanol/water).

- These methods have been reported to yield the target compound with moderate to high efficiency (yields ranging from 56% to 87% in related carboximidamide syntheses).

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperazine ring formation | Ethylenediamine + dihaloalkane + base | Ethanol or methanol | Reflux or RT | Variable | Base catalyzed, initial intermediate |

| 2-Chlorophenyl substitution | Nucleophilic aromatic substitution or coupling reagents (e.g., EDC/HOAt) | Ethanol/methanol | Reflux | Moderate | Requires controlled pH and time |

| Carboximidamide formation | Cyanamide or thiourea derivatives + acid/base | Ethanol/water | Reflux | 56–87 | Sodium iodide and DIPEA may be used |

| Hydroiodide salt formation | Hydroiodic acid (HI) | Anhydrous ethanol | RT to mild heat | High | Salt formation improves stability |

| Purification | Recrystallization or column chromatography | Ethanol/water or CH₂Cl₂/MeOH | RT | - | Ensures high purity for research use |

- Spectroscopic Confirmation: The compound is characterized by ^1H and ^13C NMR, showing aromatic protons at δ 7.2–7.5 ppm and characteristic signals for the piperazine ring and carboximidamide group.

- FT-IR Spectroscopy: Displays N-H stretching vibrations between 3200–3400 cm⁻¹ and C=N stretching around 1640–1680 cm⁻¹, confirming the presence of the carboximidamide moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.08 ([M+H]^+ for the free base).

- X-ray Diffraction (XRD): Used to confirm the crystalline structure of the hydroiodide salt, ensuring correct salt formation and purity.

- The compound should be stored in airtight, light-resistant containers under inert atmosphere (nitrogen or argon) at –20°C to prevent degradation.

- Handling requires personal protective equipment and working in a fume hood due to the presence of hydroiodide and potential irritants.

- Avoid contact with strong oxidizers to prevent hazardous reactions.

The preparation of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is well-established through the reaction of 2-chlorophenylpiperazine with cyanamide, followed by hydroiodic acid treatment to form the hydroiodide salt. The process is adaptable from laboratory to industrial scale, with purification methods ensuring high purity suitable for research applications. Analytical techniques confirm the structure and purity of the compound, supporting its use in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the carboximidamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving receptor binding and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2-chlorophenyl derivative demonstrates distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-fluorophenyl).

- Counterion Effects : The hydroiodide salt (target compound) is less common than hydrochloride analogs. The iodide ion’s larger size may reduce aqueous solubility compared to chloride, impacting formulation strategies .

Complex Hybrid Derivatives

A structurally distinct analog, 4-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-N-(4-fluorophenyl)piperazine-1-carboximidamide (Compound 28), incorporates a purine scaffold. Key differences include:

- Molecular Complexity : The addition of a purine ring and 4-fluorophenyl group increases molecular weight (561.2 g/mol vs. 380.6 g/mol) and alters pharmacokinetic profiles.

- Synthetic Yield : Only 4% yield was achieved for this compound, highlighting synthetic challenges compared to simpler piperazine derivatives .

Research Implications and Limitations

Most studies focus on hydrochloride salts due to their ease of synthesis and historical precedence in receptor-binding assays . Future research should address:

- Comparative Bioactivity : Direct evaluation of hydroiodide vs. hydrochloride salts in TAAR1 activation assays.

- Degradation Profiles: Evidence notes unspecified impurities in related compounds (e.g., dihydropyridine derivatives), underscoring the need for stability studies .

Biological Activity

4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H13ClN4·HI

- Molecular Weight : 305.6 g/mol

This compound features a piperazine ring substituted with a chlorophenyl group and a carboximidamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to act as an agonist at specific receptors, including the trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmitter systems .

- Enzyme Inhibition : It may also exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO), influencing neurotransmitter levels in the brain .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound:

- Cell Viability Assays : Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116. For instance, one study reported IC50 values in the range of 5-15 µM for certain derivatives, suggesting potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored:

- In Vitro Studies : Compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed comparable efficacy to ciprofloxacin and fluconazole in inhibiting bacterial growth .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound X | E. coli | 32 | |

| Compound Y | S. aureus | 16 |

Case Study 1: Anticancer Efficacy

A study conducted by researchers focused on synthesizing new derivatives based on the piperazine scaffold. Among these, one derivative demonstrated promising results in inhibiting cell proliferation in MCF-7 cells through apoptosis induction mechanisms. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, revealing that the derivative increased caspase activity significantly compared to control groups .

Case Study 2: Antimicrobial Properties

Another research effort aimed at evaluating the antimicrobial properties of synthesized piperazine derivatives found that several compounds exhibited notable activity against both bacterial and fungal strains. The study employed standard disk diffusion methods and broth microdilution techniques to assess efficacy, with one compound achieving an MIC as low as 8 µg/mL against Candida albicans .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperazine Ring Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine backbone.

Substitution : Introduce the 2-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., using EDC/HOAt as coupling reagents).

Carboximidamide Functionalization : Treat the intermediate with cyanamide or thiourea derivatives under acidic conditions.

Hydroiodide Salt Formation : React the free base with hydroiodic acid in anhydrous ethanol.

Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizers (e.g., KMnO₄) to prevent hazardous reactions.

- Decontamination : Clean spills with 10% sodium thiosulfate solution to neutralize iodide residues .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions on the piperazine ring and aryl group (e.g., aromatic protons at δ 7.2–7.5 ppm).

- FT-IR : Identify N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹).

- HRMS : Validate molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 295.08).

- XRD : Resolve crystal structure to confirm hydroiodide salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites interfering with results.

- Isomer Discrimination : Employ chiral HPLC to rule out contamination by isomers like 1-(3-chlorophenyl)piperazine derivatives, which exhibit distinct receptor affinities .

Q. What experimental designs optimize the compound’s selectivity for serotonin receptor subtypes?

- Methodological Answer :

- Radioligand Binding Assays : Compare IC₅₀ values against 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors using [³H]-8-OH-DPAT and [³H]-ketanserin.

- Mutagenesis Studies : Modify receptor transmembrane domains (e.g., 5-HT₂A S239A mutation) to pinpoint binding interactions.

- Molecular Dynamics Simulations : Model ligand-receptor docking to predict substituent effects on selectivity .

Q. Which computational methods predict reaction pathways for novel derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and activation energies for substitution reactions.

- Machine Learning : Train models on PubChem data to prioritize synthetic routes with >80% yield.

- Retrosynthetic Analysis : Apply ICSynth or ASKCOS platforms to deconstruct target molecules into feasible precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.